molecular formula C12H8F2N2O4S B11029544 N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11029544
M. Wt: 314.27 g/mol
InChI Key: STQICQHWPGCOBW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The nitro group and the sulfonamide group can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, to form sulfonic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of N-(3,4-difluorophenyl)-4-aminobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and sulfonamide groups allows for interactions with various biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both fluorine atoms and the nitro group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8F2N2O4S

Molecular Weight

314.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8F2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

STQICQHWPGCOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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